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molecular formula C10H12N2O5 B493025 Ethyl 2-nitro-4-methoxyphenylcarbamate

Ethyl 2-nitro-4-methoxyphenylcarbamate

Cat. No. B493025
M. Wt: 240.21g/mol
InChI Key: DYEMMKORTMGHJC-UHFFFAOYSA-N
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Patent
US06281218B1

Procedure details

To a cooled solution of 4-methoxy-2-nitroaniline (25 g; 0.15 mol) in pyridine (370 ml), ethyl chloroformate (17.8 ml; 0.18 mol) was added dropwise. The mixture was refluxed for 10 hours, then cooled and poured into ice-water. The precipitated solid was collected and purified by flash chromatography (silica gel, eluent: hexane/diethyl ether 85:15) to yield the title compound as a yellow solid. 7.3 g; m.p. 56-57° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.Cl[C:14]([O:16][CH2:17][CH3:18])=[O:15]>N1C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[NH:7][C:6]1[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[N+:10]([O-:12])=[O:11])[CH3:18]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
17.8 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
370 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, eluent: hexane/diethyl ether 85:15)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)OC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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